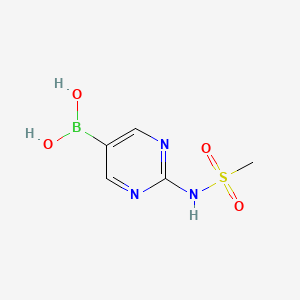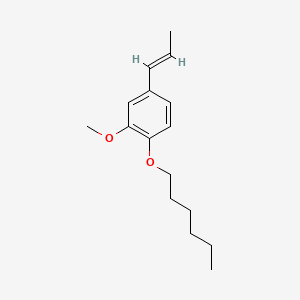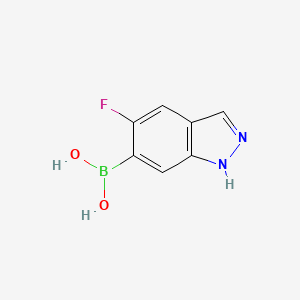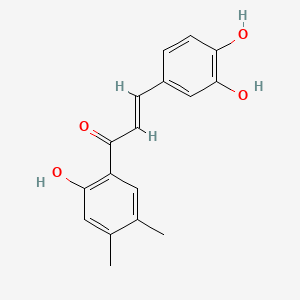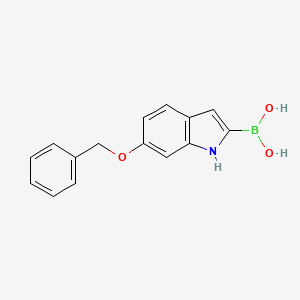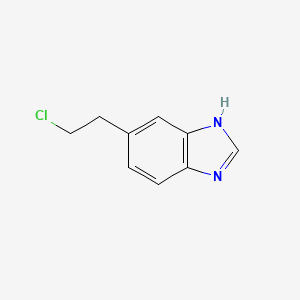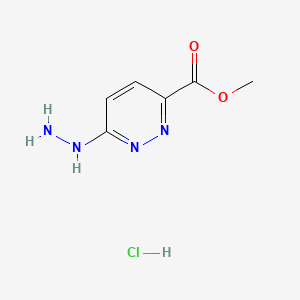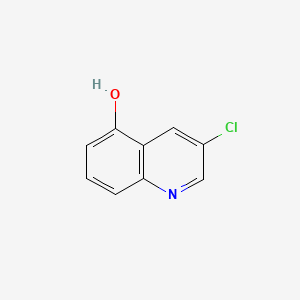
3-Chloroquinolin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloroquinolin-5-ol is a chemical compound with the CAS Number: 1236162-23-4 and a molecular weight of 179.61 . It is a light-red to brown solid and is used for research purposes .
Synthesis Analysis
The synthesis of quinoline derivatives like 3-Chloroquinolin-5-ol can be complex. A patent describes a method for synthesizing 5-chloro-8-hydroxyquinoline, which might be similar to the synthesis of 3-Chloroquinolin-5-ol . The method includes chloridization, extraction, neutralization, washing with water, separation, and drying .Molecular Structure Analysis
The molecular structure of 3-Chloroquinolin-5-ol is represented by the linear formula C9H6ClNO . The InChI code for this compound is 1S/C9H6ClNO/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h1-5,12H .Physical And Chemical Properties Analysis
3-Chloroquinolin-5-ol is a light-red to brown solid . It has a molecular weight of 179.61 . The compound is stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
1. Field: Medicinal Chemistry Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
2. Application Quinoline and its functionalized derivatives have shown substantial efficacies for future drug development . They have been used in medicinal chemistry research and other valuable areas of human endeavor .
3. Methods of Application Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches . The specific methods of application or experimental procedures would depend on the particular derivative and its intended use.
4. Results or Outcomes The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Owing to the array of information available and highlighted herein on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .
1. Field: Antimicrobial Research Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity depends on the substitution on the heterocyclic pyridine ring .
2. Application Quinoline derivatives are used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
3. Methods of Application Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
4. Results or Outcomes Most quinoline derivatives exhibit good antimicrobial activity against various microbial species . The specific outcomes would depend on the specific derivative and its intended use.
1. Field: Anticancer Research Quinoline derivatives have shown potential as anticancer agents . They are known to inhibit the growth of various cancer cell lines .
2. Application Quinoline derivatives are being studied for their potential use in cancer treatment . They have shown efficacy against various types of cancers .
3. Methods of Application The specific methods of application or experimental procedures would depend on the particular derivative and its intended use. In general, quinoline derivatives are known to inhibit the growth of cancer cells by interfering with various cellular processes .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-chloroquinolin-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h1-5,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRSDYYWGCCPPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)Cl)C(=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856841 |
Source


|
| Record name | 3-Chloroquinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroquinolin-5-ol | |
CAS RN |
1236162-23-4 |
Source


|
| Record name | 3-Chloro-5-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236162-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloroquinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B577902.png)
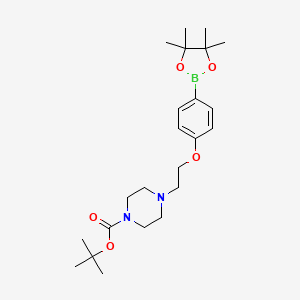
![5-Bromo-3,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B577905.png)
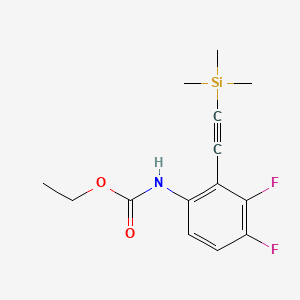

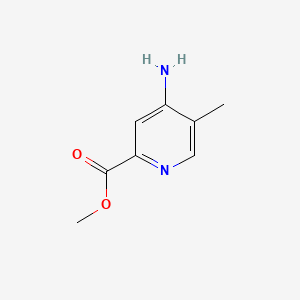
![5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B577911.png)
